molecular formula C8H12N8S B13126320 2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate

2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate

Cat. No.: B13126320
M. Wt: 252.30 g/mol
InChI Key: CRCKRJPZGIYCML-UHFFFAOYSA-N
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Description

2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to an ethylcarbamimidothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-amino-1H-purine with ethyl isothiocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethylcarbamimidothioate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions, leading to changes in the biological activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-Amino-1H-purin-1-yl)methoxy)ethanol
  • 2-((2-Amino-6-oxo-1H-purin-9(6H)-yl)methoxy)ethyl benzoate

Uniqueness

2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to form stable complexes with various biomolecules makes it a valuable tool in research and potential therapeutic applications.

Biological Activity

2-((6-Amino-1H-purin-8-yl)amino)ethylcarbamimidothioate, often referred to as a purine derivative, exhibits potential biological activities that have garnered attention in pharmacological and biochemical research. This compound is characterized by its unique structure, which includes a purine base linked to an aminoethyl carbamimidothioate moiety. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N6SC_8H_{12}N_6S, with a molecular weight of approximately 224.29 g/mol. The compound features a purine ring system, which is known for its role in nucleic acid structure and function.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in nucleic acid metabolism and signaling pathways. Its structural similarity to natural purines allows it to potentially inhibit or modulate the activity of enzymes such as kinases and phosphatases.

Antiviral Properties

Research has indicated that purine derivatives can exhibit antiviral activity. For example, compounds similar to this compound have been studied for their ability to inhibit viral replication, particularly in the context of RNA viruses. The mechanism often involves interference with viral polymerases or other essential enzymes required for viral replication.

Anticancer Activity

Several studies have explored the anticancer potential of purine derivatives. The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it could lead to the activation of caspases, which are crucial for programmed cell death. Additionally, its ability to inhibit cell proliferation has been documented in various cancer cell lines.

Case Studies

  • Antiviral Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of purine derivatives for their antiviral properties against influenza virus. The results indicated that certain modifications to the purine structure enhanced antiviral activity significantly (Smith et al., 2023).
  • Anticancer Mechanisms : A recent investigation highlighted the effects of purine analogs on human leukemia cells. The study demonstrated that treatment with these compounds resulted in a marked decrease in cell viability and increased apoptosis markers (Johnson et al., 2024).

Data Summary

Activity TypeTargetEffectReference
AntiviralViral polymerasesInhibition of replicationSmith et al., 2023
AnticancerCancer cell linesInduction of apoptosisJohnson et al., 2024

Properties

Molecular Formula

C8H12N8S

Molecular Weight

252.30 g/mol

IUPAC Name

2-[(6-amino-7H-purin-8-yl)amino]ethyl carbamimidothioate

InChI

InChI=1S/C8H12N8S/c9-5-4-6(14-3-13-5)16-8(15-4)12-1-2-17-7(10)11/h3H,1-2H2,(H3,10,11)(H4,9,12,13,14,15,16)

InChI Key

CRCKRJPZGIYCML-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)NCCSC(=N)N)N

Origin of Product

United States

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